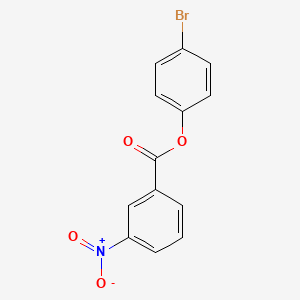

4-bromophenyl 3-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-bromophenyl 3-nitrobenzoate often involves aromatic nucleophilic substitution reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating a pathway that could be of use for the synthesis of similar structures (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Molecular Structure Analysis

Investigations into compounds closely related to 4-bromophenyl 3-nitrobenzoate, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, reveal insights into their molecular structures through IR and single-crystal X-ray diffraction studies. These studies confirm structures and provide data on vibrational wavenumbers, hyperpolarizability, and HOMO and LUMO analysis, helping to understand the electronic properties and stability of such molecules (Kumar et al., 2014).

Chemical Reactions and Properties

The reaction mechanisms of compounds akin to 4-bromophenyl 3-nitrobenzoate often involve complex pathways. For example, nucleophilic substitution reactions of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile have been studied for their kinetics, revealing insights into the reaction mechanisms and the influence of substituents on reaction rates (Koh, Han, & Lee, 1999).

Physical Properties Analysis

The physical properties of related compounds, such as their mesomorphic behavior and phase transitions, are influenced by molecular substituents. Studies on nitro and bromo derivatives of highly fluorinated thiobenzoates, for example, have evaluated their mesomorphic properties, providing a foundation for understanding the physical behavior of 4-bromophenyl 3-nitrobenzoate under various conditions (Fornasieri, Guittard, & Géribaldi, 2004).

Chemical Properties Analysis

The chemical stability and reactivity of 4-bromophenyl 3-nitrobenzoate analogs have been assessed through various studies, such as the stability-indicating HPLC-UV determination of 4-bromomethyl-3-nitrobenzoic acid. These studies investigate the compound's stability under different conditions, offering valuable insights into the chemical properties and potential reactivity patterns of 4-bromophenyl 3-nitrobenzoate (de Freitas et al., 2014).

科学的研究の応用

Organic Synthesis and Reaction Mechanisms One area of application involves exploring the reaction mechanisms and synthesis of novel compounds. For example, research on the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines in N,N-dimethylformamide has shed light on novel aromatic nucleophilic substitution reactions with rearrangement, which could be relevant for synthesizing derivatives of "4-bromophenyl 3-nitrobenzoate" (Guerrera, Salerno, Lamartina, & Spinelli, 1995). These reactions are significant for developing new pharmaceuticals, agrochemicals, and materials.

Material Science and Engineering In material science, studies on nitro and bromo derivatives of highly fluorinated thiobenzoates have evaluated the influence of different substituents on the phenyl core, revealing that certain derivatives exhibit liquid crystallinity, which could be critical for developing new liquid crystal displays or optical devices (Fornasieri, Guittard, & Géribaldi, 2004).

Analytical Chemistry In analytical chemistry, the functionalization of glassy carbon with diazonium salts, including nitroaromatic compounds, has been investigated for modifying electrode surfaces. This research is pivotal for the development of sensors and biosensors, potentially enabling the sensitive detection of biological and chemical substances (Actis et al., 2008).

Luminescence and Sensitization Research on the luminescence sensitization by thiophenyl-derivatized nitrobenzoato antennas for Eu(III) and Tb(III) highlights the potential of such compounds in developing materials for optical applications, such as in lighting and displays (Viswanathan & Bettencourt-Dias, 2006).

Crystal Engineering Furthermore, the engineering of hand-twisted helical crystals through the strategic manipulation of molecular interactions demonstrates the utility of compounds like "4-bromophenyl 3-nitrobenzoate" in designing novel crystal structures with potential applications in materials science (Saha & Desiraju, 2017).

Safety and Hazards

特性

IUPAC Name |

(4-bromophenyl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZLYKLATPPFHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-naphthylmethyl)thio]-1,3-benzoxazole](/img/structure/B5520980.png)

![(4aS*,7aR*)-1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520983.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5520991.png)

![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)

![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)

![3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)

![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)

![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)

![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)

![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)

![2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)

![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)